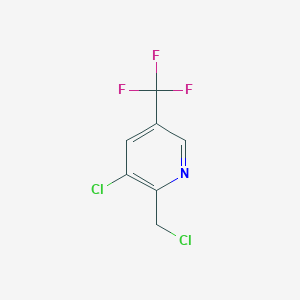

3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-2-6-5(9)1-4(3-13-6)7(10,11)12/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSXEDNPFNWFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622125 | |

| Record name | 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-52-8 | |

| Record name | 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine, a key intermediate for novel agrochemicals and pharmaceuticals. The synthesis of trifluoromethylpyridines is of significant interest due to the unique biological activities conferred by the trifluoromethyl group.[1] This document provides detailed, plausible experimental protocols for each step of the proposed synthesis, based on established methodologies for analogous compounds.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a three-step process commencing from the precursor 2-methyl-5-(trifluoromethyl)pyridine. The pathway involves an initial ring chlorination at the 3-position, followed by a selective mono-chlorination of the side-chain methyl group.

References

An In-depth Technical Guide to 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive overview of the chemical properties, potential synthesis, and applications of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine. Direct experimental data for this specific compound is limited in publicly available literature. Therefore, much of the information presented, particularly quantitative data and experimental protocols, is based on established chemical principles and data from structurally analogous compounds.

Introduction

This compound is a halogenated pyridine derivative of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom on the pyridine ring, and a reactive chloromethyl group, makes it a versatile building block for the synthesis of complex molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules, properties highly desirable in the development of novel pharmaceuticals and agrochemicals. The chloromethyl group serves as a key functional handle for introducing the pyridine scaffold into a larger molecular framework through nucleophilic substitution reactions.

This guide provides a detailed examination of the anticipated chemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of the potential applications of this compound in research and development.

Chemical Properties

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value | Notes |

| Molecular Formula | C₇H₄Cl₂F₃N | - |

| Molecular Weight | 230.02 g/mol | - |

| Appearance | Colorless to light yellow liquid or low-melting solid | Based on similar pyridine derivatives. |

| Boiling Point | > 200 °C (at 760 mmHg) | Expected to be higher than related compounds without the chloromethyl group. |

| Melting Point | 25-40 °C | Estimated based on related structures. |

| Density | ~1.5 g/mL | The presence of chlorine and trifluoromethyl groups suggests a density greater than water. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF). Limited solubility in water. | The chloromethyl group can increase polarity, but overall the molecule is expected to be largely nonpolar. |

Table 2: Spectroscopic Data Interpretation (Predicted)

| Technique | Expected Features |

| ¹H NMR | - A singlet for the chloromethyl protons (-CH₂Cl) around δ 4.5-5.0 ppm. - Two doublets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two protons on the pyridine ring, showing coupling to each other. |

| ¹³C NMR | - A signal for the chloromethyl carbon around δ 40-50 ppm. - Signals for the pyridine ring carbons, with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling. |

| IR Spectroscopy | - C-H stretching of the aromatic ring (~3000-3100 cm⁻¹). - C-Cl stretching (~650-850 cm⁻¹). - Strong C-F stretching bands (~1100-1300 cm⁻¹). - Pyridine ring vibrations (~1400-1600 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for two chlorine atoms. - Fragmentation patterns corresponding to the loss of Cl, CH₂Cl, and CF₃ groups. |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible synthetic route involves the free-radical chlorination of the corresponding 2-methylpyridine derivative. This approach is well-documented for the synthesis of various chloromethylpyridines.

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 3-chloro-2-methyl-5-(trifluoromethyl)pyridine and proceeds via a side-chain chlorination reaction.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Side-Chain Chlorination

This protocol is a general procedure based on methods for the radical chlorination of methylpyridines. Optimization of reaction conditions may be necessary to achieve the desired product selectivity and yield.

Materials:

-

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine

-

N-Chlorosuccinimide (NCS) or Chlorine gas

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

-

UV lamp (if using photochemical initiation)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-2-methyl-5-(trifluoromethyl)pyridine (1.0 eq) in carbon tetrachloride.

-

Reagent Addition: Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution. Alternatively, if using chlorine gas, bubble a slow stream of the gas through the solution while irradiating with a UV lamp.

-

Reaction Conditions: Heat the reaction mixture to reflux (for thermal initiation with AIBN) or maintain at a suitable temperature for photochemical initiation. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove succinimide (if NCS was used). Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Caption: Workflow for the synthesis of the target compound.

Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the chloromethyl group, which is a potent electrophilic site susceptible to nucleophilic attack.

Key Reactions

-

Nucleophilic Substitution: The chlorine atom of the chloromethyl group can be readily displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This makes the compound an excellent synthon for introducing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl moiety into various molecular scaffolds.

-

Williamson Ether Synthesis: Reaction with alkoxides will yield the corresponding ethers.

-

Gabriel Synthesis: Reaction with potassium phthalimide followed by hydrolysis provides the corresponding aminomethylpyridine.

-

Formation of Grignard or Organolithium Reagents: While the chloromethyl group is reactive, under specific conditions, the chlorine on the pyridine ring could potentially undergo metal-halogen exchange, although this would likely be less favorable.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine core is a common motif in many biologically active compounds. The title compound can serve as a key intermediate in the synthesis of:

-

Pharmaceuticals: The introduction of the substituted pyridine ring can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

-

Agrochemicals: Many modern pesticides and herbicides contain trifluoromethylpyridine moieties for enhanced efficacy and stability.

Technical Guide: Navigating the Synthesis and Chemistry of Trifluoromethylpyridines

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical compound 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine . Extensive searches for a registered CAS number for this specific molecule have been unsuccessful, suggesting it is not a commonly cataloged or commercially available chemical entity. The lack of a dedicated CAS number significantly limits the availability of detailed experimental protocols, quantitative data, and established biological pathways directly associated with it.

However, the constituent parts of this molecule are present in various well-documented chemical intermediates crucial in the synthesis of agrochemicals and pharmaceuticals. This guide, therefore, focuses on closely related and synthetically relevant compounds to provide valuable context and applicable knowledge. We will delve into the properties and synthesis of key precursors and analogues, offering a framework for understanding the potential chemistry of the requested compound.

Key Analogues and Precursors: Physicochemical Data

To provide a useful reference, the following table summarizes key quantitative data for structurally similar and synthetically related compounds. This data is essential for planning and executing synthetic strategies in this chemical space.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | C₆H₅Cl₂N | 162.02 | 95-100 / 10 mmHg | 36-40 |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | C₆H₂Cl₂F₃N | 215.99 | 185-187 | 31-33 |

| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | C₆H₂ClF₄N | 199.53 | 50-55 / 11 mmHg | 16-20 |

| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 79456-26-1 | C₆H₄ClF₃N₂ | 196.56 | N/A | N/A |

Synthetic Pathways and Methodologies

The synthesis of various trifluoromethylpyridines often involves multi-step processes where the requested compound, this compound, might exist as a transient intermediate. A key documented synthetic route involves the chlorination of 2-chloro-5-(chloromethyl)pyridine to produce other valuable intermediates.

Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine from 2-Chloro-5-(chloromethyl)pyridine

This protocol outlines a two-step chlorination process to synthesize a precursor for trifluoromethylpyridines.[1]

Step 1: Side-Chain Chlorination

-

A solution of 2-chloro-5-(chloromethyl)pyridine in carbon tetrachloride is prepared.

-

The reaction mixture is subjected to ultraviolet irradiation.

-

Chlorine gas is bubbled through the solution at reflux conditions for approximately 8 hours.

-

The carbon tetrachloride is removed by distillation to yield 2-chloro-5-(trichloromethyl)pyridine.

Step 2: Ring Chlorination

-

Tungsten(VI) chloride (WCl₆) is added as a catalyst to the crude product from Step 1.

-

The mixture is heated to 175°C.

-

Chlorine gas is passed through the reaction mixture for 6 hours.

-

The product, 2,3,6-trichloro-5-(trichloromethyl)pyridine, is isolated by vacuum distillation.

This resulting compound can then undergo fluorination to produce the corresponding trifluoromethylpyridine.[2]

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of trifluoromethylpyridine derivatives, highlighting the potential role of chloromethylated intermediates.

Caption: Synthetic workflow from a chloromethylpyridine precursor.

Role in Signaling Pathways and Drug Development

While no specific biological data exists for this compound, the trifluoromethylpyridine motif is a well-established pharmacophore in medicinal chemistry and agrochemical design. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of drug candidates.

Derivatives of trifluoromethylpyrimidine have shown promising bioactivity, including antiviral and antifungal properties.[3] For instance, certain compounds have demonstrated inhibitory activity against Tobacco Mosaic Virus (TMV) and various fungal pathogens.[3]

The logical relationship for the development of bioactive compounds from such intermediates can be visualized as follows:

Caption: The role of pyridine intermediates in drug discovery.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

In-depth Technical Guide: 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine

Initial Molecular Weight Determination

An exhaustive search for the chemical compound "3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine" across multiple chemical databases and scientific literature yielded no direct results for its specific properties, synthesis, or experimental protocols. This suggests that the compound may be novel, not widely studied, or referred to under a different nomenclature.

However, based on the provided name, the molecular formula can be deduced as C₇H₃Cl₂F₃N. The theoretical molecular weight can be calculated from the atomic weights of its constituent atoms:

-

Carbon (C): 12.011 u x 7 = 84.077 u

-

Hydrogen (H): 1.008 u x 3 = 3.024 u

-

Chlorine (Cl): 35.453 u x 2 = 70.906 u

-

Fluorine (F): 18.998 u x 3 = 56.994 u

-

Nitrogen (N): 14.007 u x 1 = 14.007 u

Calculated Molecular Weight: 229.008 u

Due to the absence of specific data for the requested compound, this guide will focus on a structurally similar and well-documented compound: 2,3-Dichloro-5-(trifluoromethyl)pyridine . This alternative compound shares the trifluoromethylpyridine core and chlorine substitution, making its properties and applications relevant to researchers in similar fields.

Technical Guide: 2,3-Dichloro-5-(trifluoromethyl)pyridine

Audience: Researchers, scientists, and drug development professionals.

Core Data Summary

| Property | Value |

| Molecular Formula | C₆H₂Cl₂F₃N |

| Molecular Weight | 215.99 g/mol |

| CAS Number | 69045-84-7 |

| Appearance | Liquid |

| Boiling Point | 80 °C at 20 mmHg |

| Density | 1.549 g/mL at 25 °C |

| Refractive Index | n20/D 1.475 |

Synthesis and Experimental Protocols

2.1. Synthesis from 2-Chloro-5-(trifluoromethyl)pyridine

A common laboratory-scale synthesis involves the direct chlorination of 2-chloro-5-(trifluoromethyl)pyridine.

Experimental Protocol:

-

To a reaction vessel, add 363 g of 2-chloro-5-(trifluoromethyl)pyridine and 325 g of ferric chloride (FeCl₃) as a catalyst.

-

Heat the mixture to a temperature range of 150-170 °C.

-

Introduce chlorine gas (Cl₂) into the reaction mixture and maintain the reaction for 18 hours.

-

After the reaction is complete, add the mixture to 1.5 L of hot water.

-

Separate the organic layer.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Purify the product by rectification to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine.

Logical Workflow for Synthesis:

Caption: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine.

2.2. Synthesis from 2,3-dichloro-5-trichloromethylpyridine

An alternative route involves the fluorination of 2,3-dichloro-5-trichloromethylpyridine.

Experimental Protocol:

-

In a suitable reactor, combine 2,3-dichloro-5-trichloromethylpyridine with a fluorinating agent such as anhydrous hydrogen fluoride (HF).

-

The reaction is typically carried out in the vapor phase at elevated temperatures (e.g., 150-400°C) or in the liquid phase with a catalyst.

-

The progress of the reaction is monitored by techniques such as gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and the desired product is isolated and purified, often through distillation.

Applications and Mechanism of Action

2,3-Dichloro-5-(trifluoromethyl)pyridine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.

3.1. Agrochemicals

This compound serves as a crucial building block for several pesticides. For instance, it is a precursor in the synthesis of the insecticide Chlorfluazuron and the fungicide Fluazinam . The trifluoromethyl group often enhances the biological activity and metabolic stability of the final active ingredient.

Signaling Pathway in Target Pests (Conceptual): The final pesticide molecules derived from this intermediate often act by disrupting specific biological pathways in the target organisms. For example, some insecticides interfere with neurotransmitter receptors, leading to paralysis and death.

Caption: Role as an intermediate in pesticide synthesis and action.

3.2. Pharmaceutical Research

In drug development, the trifluoromethylpyridine scaffold is of interest due to the unique properties conferred by the fluorine atoms, such as increased lipophilicity and binding affinity to biological targets. While specific drugs derived directly from 2,3-dichloro-5-(trifluoromethyl)pyridine are not prominently documented, it serves as a valuable starting material for creating libraries of novel compounds for screening.

Safety and Handling

Hazard Summary:

-

Harmful if swallowed or inhaled.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Lab coat, and further protection as dictated by the scale of the experiment.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If exposure limits are exceeded, a respirator may be required.

This guide provides a comprehensive overview of the available technical information for 2,3-dichloro-5-(trifluoromethyl)pyridine, a relevant alternative to the initially requested compound. Researchers and professionals should always consult the latest Safety Data Sheet (SDS) before handling this chemical.

In-Depth Technical Guide: Safety Data for 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine (CAS No. 175277-52-8). The information presented is collated from available Safety Data Sheets (SDS) and chemical supplier information. It is imperative to note that complete physicochemical and toxicological data for this specific compound are not fully available in the public domain. Therefore, this guide also includes general safety protocols for handling halogenated pyridine derivatives, which should be adapted with caution and in conjunction with institution-specific safety procedures.

Chemical Identification and Properties

While comprehensive experimental data for the physical and chemical properties of this compound are limited, the available information is summarized below.

| Property | Value | Source |

| CAS Number | 175277-52-8 | --INVALID-LINK-- |

| Molecular Formula | C₇H₄Cl₂F₃N | --INVALID-LINK-- |

| Molecular Weight | 230.02 g/mol | --INVALID-LINK-- |

| Appearance | Light yellow solid | --INVALID-LINK-- |

| Physical State | Solid | --INVALID-LINK-- |

| Odor | No data available | --INVALID-LINK-- |

| Melting/Freezing Point | No data available | --INVALID-LINK-- |

| Boiling Point | No data available | --INVALID-LINK-- |

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified as a hazardous substance.

| Hazard Classification | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

Source: Echemi Safety Data Sheet, AK Scientific, Inc.

GHS Pictograms:

Signal Word: Danger

Precautionary Statements:

| Code | Statement |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310 | Immediately call a POISON CENTER or doctor/physician. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Source: Echemi Safety Data Sheet

Toxicological Information

Detailed toxicological studies for this compound are not widely available. The acute oral toxicity classification suggests that this compound can be highly toxic if ingested.

| Route of Exposure | Endpoint | Value | Species | Source |

| Oral | Acute Toxicity (Category 3) | No specific LD50 value available | Data not available | --INVALID-LINK-- |

| Dermal | Acute Toxicity | No data available | Data not available | --INVALID-LINK-- |

| Inhalation | Acute Toxicity | No data available | Data not available | --INVALID-LINK-- |

| Skin Corrosion/Irritation | Corrosive | Causes severe skin burns | Data not available | --INVALID-LINK-- |

| Serious Eye Damage/Irritation | Corrosive | Causes serious eye damage | Data not available | --INVALID-LINK-- |

| Respiratory or Skin Sensitization | No data available | Data not available | Data not available | --INVALID-LINK-- |

| Germ Cell Mutagenicity | No data available | Data not available | Data not available | --INVALID-LINK-- |

| Carcinogenicity | No data available | Data not available | Data not available | --INVALID-LINK-- |

| Reproductive Toxicity | No data available | Data not available | Data not available | --INVALID-LINK-- |

| STOT-Single Exposure | No data available | Data not available | Data not available | --INVALID-LINK-- |

| STOT-Repeated Exposure | No data available | Data not available | Data not available | --INVALID-LINK-- |

| Aspiration Hazard | No data available | Data not available | Data not available | --INVALID-LINK-- |

Experimental Protocols

Detailed, validated experimental protocols for handling and disposal of this compound are not available. The following protocols are based on general best practices for handling hazardous halogenated organic compounds and should be adapted to specific laboratory conditions and regulations.

Handling Protocol

Caption: General workflow for safely handling this compound.

First-Aid Measures

Caption: First-aid procedures for exposure to this compound.

Spill and Disposal Protocol

Caption: Protocol for spill response and waste disposal of this compound.

Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. |

| Specific Hazards | No data available. |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |

Source: Echemi Safety Data Sheet

Storage and Stability

| Aspect | Recommendation |

| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up. |

| Incompatible Materials | No specific data available, but avoid strong oxidizing agents. |

| Stability | No specific data available, but likely stable under recommended storage conditions. |

Source: Echemi Safety Data Sheet

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet or professional safety training. The information provided is based on limited available data and general principles for handling similar chemicals. Users should always consult the most current Safety Data Sheet provided by the supplier and adhere to all applicable local, state, and federal regulations. The user assumes all responsibility for the safe handling, use, and disposal of this chemical.

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development due to its unique structural motifs. The presence of a trifluoromethyl group, a chlorine atom, and a chloromethyl substituent on the pyridine ring imparts distinct physicochemical properties that can influence biological activity, metabolic stability, and pharmacokinetic profiles. A thorough spectroscopic characterization is paramount for unequivocal structure elucidation, purity assessment, and quality control in synthetic and medicinal chemistry workflows. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for their acquisition.

While direct experimental spectra for this compound are not widely available in the public domain, this guide presents predicted data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including 2-chloro-5-(trifluoromethyl)pyridine, 2-(chloromethyl)pyridine, and other substituted pyridines.[1][2][3][4][5][6]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.7 | Doublet | ~2 | H-6 |

| ~8.0 | Doublet | ~2 | H-4 |

| ~4.8 | Singlet | - | -CH₂Cl |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C-2 |

| ~148 (quartet, J ≈ 35 Hz) | C-5 |

| ~147 | C-6 |

| ~135 | C-4 |

| ~132 | C-3 |

| ~122 (quartet, J ≈ 275 Hz) | -CF₃ |

| ~45 | -CH₂Cl |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H stretch |

| 1600-1550 | Medium-Strong | C=C and C=N stretching vibrations of the pyridine ring |

| 1450-1350 | Medium-Strong | Pyridine ring vibrations |

| 1350-1100 | Strong | C-F stretching vibrations of the -CF₃ group |

| 850-750 | Strong | C-Cl stretch (aryl chloride) |

| 750-650 | Strong | C-Cl stretch (alkyl chloride) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment |

| 229/231/233 | High | [M]⁺ (Molecular ion peak with characteristic chlorine isotope pattern) |

| 194/196 | Medium | [M-Cl]⁺ |

| 180/182 | Medium | [M-CH₂Cl]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or equivalent, equipped with a 5 mm broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Receiver Gain: Adjusted automatically

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1 second

-

Spectral Width: 20 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise

-

Receiver Gain: Adjusted automatically

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent, equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid or liquid sample of this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Perform 16-32 scans to obtain a spectrum with a good signal-to-noise ratio.

-

The data is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS) system (e.g., Agilent 7890B GC coupled to a 5977A MSD).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

GC-MS Analysis:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel chemical entity like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Logical relationship between the chemical structure and the information obtained from different spectroscopic techniques.

References

- 1. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR spectrum [chemicalbook.com]

- 2. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR [m.chemicalbook.com]

- 3. 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR spectrum [chemicalbook.com]

- 4. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 13C NMR [m.chemicalbook.com]

- 5. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine

Disclaimer: Direct experimental data on the reactivity and stability of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine is limited in publicly available literature. This guide provides a comprehensive overview based on the established principles of organic chemistry and data from structurally analogous compounds, particularly other substituted chloromethylpyridines. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated and trifluoromethyl-substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry and agrochemical research due to the unique properties conferred by the trifluoromethyl group, including enhanced metabolic stability and lipophilicity.[1] The presence of a reactive chloromethyl group at the 2-position provides a versatile handle for synthetic modifications, primarily through nucleophilic substitution reactions. This guide elucidates the predicted reactivity and stability of this molecule, supported by data from related compounds.

Predicted Reactivity Profile

The primary site of reactivity in this compound is the benzylic-like carbon of the chloromethyl group. This carbon is expected to be highly electrophilic and susceptible to nucleophilic attack, proceeding predominantly through a bimolecular nucleophilic substitution (SN2) mechanism.

Electronic Effects of Substituents

The reactivity of the chloromethyl group is significantly influenced by the electronic effects of the substituents on the pyridine ring:

-

3-Chloro Group: As a halogen, the chloro group is electron-withdrawing through its inductive effect, which deactivates the pyridine ring towards electrophilic substitution but enhances its susceptibility to nucleophilic attack.

-

5-Trifluoromethyl Group: The trifluoromethyl group is a very strong electron-withdrawing group, primarily through a powerful inductive effect.[2] This effect significantly decreases the electron density of the pyridine ring, thereby increasing the electrophilicity of the chloromethyl carbon.

The combined electron-withdrawing nature of both the 3-chloro and 5-trifluoromethyl groups is anticipated to make the chloromethyl group of the title compound highly reactive towards nucleophiles.

Nucleophilic Substitution Reactions

The chloromethyl group is an excellent electrophile for SN2 reactions with a wide range of nucleophiles. The general reaction pathway involves the backside attack of a nucleophile on the methylene carbon, leading to the displacement of the chloride ion.

Common nucleophiles that are expected to react readily include:

-

Amines: Primary and secondary amines will form the corresponding substituted aminomethylpyridines.

-

Thiols: Thiolates are excellent nucleophiles and will yield the corresponding thioethers.

-

Alcohols and Phenols: Alkoxides and phenoxides will react to form ethers.

-

Cyanide: The cyanide ion will produce the corresponding nitrile.

Predicted Stability

The stability of this compound will be influenced by several factors:

-

Thermal Stability: While trifluoromethyl-substituted pyridines generally exhibit high thermal stability, the presence of the reactive chloromethyl group may render the molecule susceptible to decomposition at elevated temperatures.[3] Electron-withdrawing groups can influence the thermal decomposition pathways of related heterocyclic systems.[4]

-

Hydrolytic Stability: The chloromethyl group is prone to hydrolysis, particularly under basic or neutral conditions, to form the corresponding alcohol, 3-chloro-2-(hydroxymethyl)-5-(trifluoromethyl)pyridine. The rate of hydrolysis will be dependent on pH and temperature.

-

Storage: Due to its reactivity, it is recommended to store this compound in a cool, dry, and inert atmosphere to prevent degradation.

Quantitative Data from Analogous Compounds

| Electrophile | Nucleophile | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Chloro-5-(trifluoromethyl)pyridine | Aniline | K₂CO₃ / DMF | 100 | 12 | 85[5] |

| 4-Fluoro-3-(trifluoromethyl)nitrobenzene | Morpholine | K₂CO₃ / DMSO | 80 | 4 | 92[5] |

| 1-Chloro-2,4-bis(trifluoromethyl)benzene | Benzylamine | Et₃N / MeCN | 80 | 16 | 78[5] |

These examples demonstrate that high yields can be achieved for nucleophilic substitution on electron-deficient aromatic and heteroaromatic rings.

Experimental Protocols for Analogous Reactions

The following are detailed experimental protocols for nucleophilic substitution reactions on structurally related compounds. These can serve as a starting point for developing procedures for this compound.

General Protocol for Amination

This protocol describes a typical procedure for the reaction of a chloromethylpyridine with an amine.

Materials:

-

2-(Chloromethyl)pyridine hydrochloride (or analogous chloromethylpyridine)

-

Primary or secondary amine

-

Potassium carbonate (K₂CO₃) or other non-nucleophilic base

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

-

To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chloromethylpyridine (1.0 equivalent) and the anhydrous solvent.

-

Add the non-nucleophilic base (2.0 - 2.5 equivalents).

-

Add the amine (1.0 - 1.2 equivalents) to the reaction mixture.

-

Heat the reaction to 50-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solid base was used, filter off the solid.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography.

Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

While not a reaction of the chloromethyl group, the synthesis of the related compound 2,3-dichloro-5-(trifluoromethyl)pyridine provides context for handling highly halogenated, trifluoromethylated pyridines. One synthetic route involves the chlorination of 2-chloro-5-(trifluoromethyl)pyridine.[6]

Materials:

-

2-chloro-5-trifluoromethylpyridine

-

Ferric chloride (FeCl₃)

-

Chlorine gas (Cl₂)

-

Hot water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Charge a suitable reactor with 2-chloro-5-trifluoromethylpyridine and ferric chloride.[6]

-

Heat the mixture to 150-170 °C.[6]

-

Introduce chlorine gas into the reaction mixture and maintain the reaction for 18 hours.[6]

-

After the reaction is complete, add the reaction mixture to hot water.[6]

-

Separate the organic layer, dry it with anhydrous sodium sulfate, and purify by rectification to obtain the product.[6]

Conclusion

This compound is predicted to be a highly reactive and versatile synthetic intermediate. The presence of strong electron-withdrawing groups on the pyridine ring activates the chloromethyl group for facile nucleophilic substitution via an SN2 mechanism. This reactivity allows for the introduction of a wide variety of functional groups, making it a potentially valuable building block in the synthesis of novel pharmaceuticals and agrochemicals. Due to its reactivity, appropriate handling and storage conditions are necessary to ensure its stability. The experimental protocols and reactivity data from analogous compounds provide a solid foundation for the use of this compound in synthetic applications.

References

- 1. savemyexams.com [savemyexams.com]

- 2. 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3 [sigmaaldrich.com]

- 3. Effects of an electron-withdrawing group on thermal decomposition of 4-alkylidene-1-pyrazolines: a novel stereoselective formation of alkylidenecyclopropane due to participation of pi-electrons on the methylene carbon in decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - Effects of an Electron-Withdrawing Group on Thermal Decomposition of 4-Alkylidene-1-pyrazolines:â A Novel Stereoselective Formation of Alkylidenecyclopropane Due to Participation of Ï-Electrons on the Methylene Carbon in Decomposition - American Chemical Society - Figshare [acs.figshare.com]

- 5. benchchem.com [benchchem.com]

- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine is a functionalized pyridine derivative of significant interest in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical industries. Its reactivity is primarily dictated by the presence of a chloromethyl group at the 2-position, which serves as a key electrophilic site for nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in organic reactions, supported by structural analysis, reactivity principles, and generalized experimental protocols. Due to the limited publicly available data specifically for this compound, this guide draws upon established principles of organic chemistry and data from closely related analogues to elucidate its expected reactivity and synthetic utility.

Introduction

The unique electronic properties imparted by the pyridine ring, combined with the strong electron-withdrawing nature of the trifluoromethyl group and the strategic placement of chloro substituents, make this compound a versatile building block in organic synthesis. The primary locus of its reactivity is the chloromethyl group, which is analogous to a benzylic halide. This feature renders the compound an effective alkylating agent for a wide range of nucleophiles. Understanding the mechanistic principles governing its reactions is crucial for its effective application in the development of novel chemical entities.

Core Mechanism of Action: Nucleophilic Substitution

The principal mechanism of action for this compound in organic reactions is nucleophilic substitution , primarily proceeding via an SN2 (Substitution Nucleophilic Bimolecular) pathway.

The key factors influencing this mechanism are:

-

Electrophilic Carbon: The carbon atom of the chloromethyl group (-CH2Cl) is electrophilic due to the electron-withdrawing inductive effect of the adjacent chlorine atom and the electron-deficient nature of the pyridine ring.

-

Good Leaving Group: The chloride ion (Cl-) is a stable anion and therefore an excellent leaving group, facilitating the substitution reaction.

-

Steric Accessibility: The primary nature of the electrophilic carbon minimizes steric hindrance, making it highly accessible to a wide variety of nucleophiles.

The general workflow for this nucleophilic substitution is depicted in the following diagram:

Caption: General experimental workflow for nucleophilic substitution reactions.

The SN2 Reaction Pathway

The reaction proceeds via a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside relative to the chlorine atom. This backside attack leads to an inversion of stereochemistry if the carbon were chiral. In the transition state, the bond to the nucleophile is forming concurrently as the bond to the chloride leaving group is breaking.

The logical relationship of the SN2 mechanism is illustrated below:

Caption: The concerted SN2 reaction pathway.

Synthesis of this compound

While specific, detailed protocols for the synthesis of the title compound are not widely published, a plausible synthetic route can be inferred from the synthesis of related compounds. A common strategy for introducing a chloromethyl group to a heterocyclic system is the chlorination of the corresponding methyl-substituted precursor. For instance, 2-chloro-5-methylpyridine can be chlorinated to afford 2-chloro-5-(chloromethyl)pyridine.[1]

A generalized synthetic pathway is outlined below:

References

Trifluoromethylpyridine Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethylpyridine scaffold has emerged as a privileged structure, offering a unique combination of properties that can significantly enhance the therapeutic potential of drug candidates. The trifluoromethyl (-CF3) group, with its high electronegativity and lipophilicity, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This in-depth technical guide provides a comprehensive overview of trifluoromethylpyridine derivatives in medicinal chemistry, focusing on their synthesis, mechanism of action, and therapeutic applications, with a particular emphasis on key approved drugs.

Physicochemical and Pharmacokinetic Advantages of Trifluoromethylpyridine Derivatives

The introduction of a trifluoromethyl group onto a pyridine ring imparts several beneficial properties that are highly sought after in drug design:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This often leads to an extended plasma half-life and improved bioavailability of the drug.[1]

-

Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This property is crucial for reaching intracellular targets and for drugs targeting the central nervous system.[1]

-

Modulation of Basicity: The electron-withdrawing nature of the trifluoromethyl group reduces the basicity of the pyridine nitrogen. This can prevent unwanted interactions with acidic organelles and off-target proteins, potentially reducing side effects.

-

Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as hydrophobic pockets and hydrogen bond acceptors, leading to enhanced binding affinity and potency.

Synthesis of Trifluoromethylpyridine Derivatives

Several synthetic strategies are employed to construct the trifluoromethylpyridine core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1. From Trichloromethylpyridines:

A common industrial method involves the halogen exchange reaction of a trichloromethylpyridine precursor with a fluorine source, such as hydrogen fluoride (HF) or antimony trifluoride (SbF3). This method is particularly useful for the large-scale production of key intermediates.[2][3]

2. Cyclocondensation Reactions:

Trifluoromethylpyridine rings can be constructed through cyclocondensation reactions using trifluoromethyl-containing building blocks. Common starting materials include ethyl 4,4,4-trifluoroacetoacetate and 4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[2]

3. Direct Trifluoromethylation:

Direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring can be achieved using various trifluoromethylating reagents, such as trifluoromethyltrimethylsilane (TMSCF3) or trifluoromethanesulfonyl chloride (TfCl), often in the presence of a metal catalyst.

Therapeutic Applications and Key Approved Drugs

Trifluoromethylpyridine derivatives have demonstrated significant therapeutic potential across a range of diseases, leading to the development and approval of several important drugs. This section will focus on three prominent examples: Pexidartinib, Enasidenib, and Tipranavir.

Pexidartinib: A Kinase Inhibitor for Tenosynovial Giant Cell Tumor

Pexidartinib (Turalio®) is an orally bioavailable tyrosine kinase inhibitor approved for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT).[4]

Mechanism of Action: Pexidartinib is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), as well as KIT proto-oncogene receptor tyrosine kinase (c-Kit) and FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD).[4][5][6] In TGCT, the proliferation of tumor cells is driven by the overexpression of the CSF-1 ligand, which leads to the recruitment and activation of CSF-1R-expressing cells of the macrophage lineage. By inhibiting CSF-1R signaling, pexidartinib blocks the growth and survival of these tumor-associated macrophages.[7][8][9][10][11]

Quantitative Bioactivity and Pharmacokinetic Data for Pexidartinib

| Parameter | Value | Reference |

| IC50 (CSF-1R) | 13 - 20 nM | [5][6] |

| IC50 (c-Kit) | 10 - 16 nM | [5][6] |

| IC50 (FLT3) | 160 nM | [5][6] |

| Peak Plasma Conc. (Tmax) | 2.5 hours | [12] |

| Plasma Half-life (t1/2) | 26.6 hours | [12] |

| Protein Binding | >99% | [12] |

| Metabolism | CYP3A4 and UGT1A4 | [12] |

| Elimination | Feces (65%), Urine (27%) | [12] |

Signaling Pathway of Pexidartinib Action

Caption: Pexidartinib inhibits CSF-1R signaling, blocking downstream pathways like PI3K/Akt and MAPK.

Enasidenib: A First-in-Class Inhibitor of Mutant IDH2 in Acute Myeloid Leukemia

Enasidenib (Idhifa®) is an oral, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with an IDH2 mutation.[13][14][15][16]

Mechanism of Action: Mutations in the IDH2 gene lead to a neomorphic enzymatic activity that results in the production of the oncometabolite 2-hydroxyglutarate (2-HG).[17][18][19] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, including TET2, leading to DNA and histone hypermethylation and a block in myeloid differentiation.[17][18][19] Enasidenib selectively binds to and inhibits the mutant IDH2 enzyme, leading to a reduction in 2-HG levels and the restoration of normal myeloid differentiation.[1][13][14][17][20]

Quantitative Bioactivity and Pharmacokinetic Data for Enasidenib

| Parameter | Value | Reference |

| IC50 (IDH2 R140Q) | 100 nM | [13][20][21][22] |

| IC50 (IDH2 R172K) | 400 nM | [21][22] |

| IC50 (IDH2-R140Q/WT heterodimer) | 30 nM | [14] |

| IC50 (IDH2-R172K/WT heterodimer) | 10 nM | [14] |

| Absolute Bioavailability | ~57% | [23] |

| Peak Plasma Conc. (Tmax) | 4 hours | [23] |

| Plasma Half-life (t1/2) | ~137 hours | [23][24] |

| Protein Binding | 98.5% | [23] |

| Metabolism | Multiple CYP enzymes | [24] |

Signaling Pathway of Enasidenib Action

Caption: Enasidenib inhibits mutant IDH2, reducing 2-HG and restoring normal myeloid differentiation.

Tipranavir: A Non-Peptidic Protease Inhibitor for HIV

Tipranavir (Aptivus®) is a non-peptidic protease inhibitor used in combination with ritonavir for the treatment of HIV-1 infection, particularly in treatment-experienced patients with evidence of viral resistance.[25][26]

Mechanism of Action: HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag-Pol polyproteins into mature, functional viral proteins.[27][28][29] Tipranavir is a competitive inhibitor that binds to the active site of HIV-1 protease, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[5][27][30] Its non-peptidic structure allows it to be effective against some HIV strains that have developed resistance to other protease inhibitors.[27][31]

Quantitative Bioactivity and Pharmacokinetic Data for Tipranavir

| Parameter | Value | Reference |

| Ki (HIV Protease) | 12 nM | [32] |

| Peak Plasma Conc. (Tmax) | ~3 hours | [33] |

| Plasma Half-life (t1/2) | 5.5 - 6.0 hours | [30][34] |

| Protein Binding | >99.9% | [30][34] |

| Metabolism | Primarily CYP3A4 | [33] |

| Elimination | Feces (82.3%), Urine (4.4%) | [1] |

Signaling Pathway of Tipranavir Action

Caption: Tipranavir inhibits HIV-1 protease, preventing the maturation of viral proteins and virions.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of trifluoromethylpyridine derivatives. The following provides an overview of common methodologies.

General Synthesis Protocol for a Trifluoromethylpyridine Derivative (Illustrative Example)

This protocol is a generalized representation and specific conditions will vary depending on the target molecule.

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with the appropriate trichloromethylpyridine starting material and a suitable solvent (e.g., anhydrous toluene).

-

Reagent Addition: The fluorinating agent (e.g., antimony trifluoride) is added portion-wise to the stirred solution at room temperature.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 80-110 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired trifluoromethylpyridine derivative.

-

Characterization: The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for assessing the inhibitory activity of a compound against a target kinase.

-

Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Assay Procedure:

-

A solution of the kinase and substrate in assay buffer is added to the wells of a microplate.

-

The test compound is added to the wells at various concentrations (typically a serial dilution). A control with DMSO alone is included.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The detection reagent is added to stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity).

-

-

Data Analysis: The luminescence signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each concentration of the test compound relative to the DMSO control. The IC50 value, the concentration of the compound that causes 50% inhibition of the kinase activity, is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay - General Protocol)

This assay is used to determine the effect of a compound on the viability and proliferation of cancer cells.

-

Cell Culture: Cancer cells are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion

Trifluoromethylpyridine derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. Their unique physicochemical properties, conferred by the trifluoromethyl group, have led to the successful development of several important drugs with improved efficacy and pharmacokinetic profiles. The continued exploration of novel synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of new and improved therapies for a wide range of diseases. This guide provides a foundational understanding for researchers and drug development professionals working in this exciting and impactful area of medicinal chemistry.

References

- 1. Tipranavir - Wikipedia [en.wikipedia.org]

- 2. Cancer-associated IDH2 mutants drive an acute myeloid leukemia that is susceptible to Brd4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Population Pharmacokinetic Analysis of Pexidartinib in Healthy Subjects and Patients With Tenosynovial Giant Cell Tumor or Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. axonmedchem.com [axonmedchem.com]

- 14. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting the IDH2 Pathway in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journals.asm.org [journals.asm.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. ashpublications.org [ashpublications.org]

- 20. caymanchem.com [caymanchem.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. abmole.com [abmole.com]

- 23. dovepress.com [dovepress.com]

- 24. Pharmacokinetics and safety of Enasidenib following single oral doses in Japanese and Caucasian subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 25. metrumrg.com [metrumrg.com]

- 26. Tipranavir: a new protease inhibitor for the treatment of antiretroviral-experienced HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. What is the mechanism of Tipranavir? [synapse.patsnap.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. iverson.cm.utexas.edu [iverson.cm.utexas.edu]

- 30. Aptivus (tipranavir) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 31. Tipranavir: a novel nonpeptidic protease inhibitor of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Tipranavir Monograph for Professionals - Drugs.com [drugs.com]

- 34. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

Synthesis of 5-(Trifluoromethyl)pyridine Containing Molecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-(trifluoromethyl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry and agrochemical research. The incorporation of the trifluoromethyl group onto the pyridine ring often imparts desirable physicochemical properties, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the core synthetic strategies for accessing molecules containing the 5-(trifluoromethyl)pyridine moiety, complete with detailed experimental protocols, comparative data, and visualizations of relevant biological pathways and experimental workflows.

Core Synthetic Strategies

The synthesis of 5-(trifluoromethyl)pyridine derivatives can be broadly categorized into three main approaches: the functionalization of a pre-formed 5-(trifluoromethyl)pyridine core, the construction of the pyridine ring from trifluoromethylated building blocks, and direct trifluoromethylation of the pyridine ring.

Functionalization of Pre-formed 5-(Trifluoromethyl)pyridine Scaffolds

This is a widely used strategy that relies on the availability of key 5-(trifluoromethyl)pyridine intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine. These intermediates are readily accessible through industrial processes, primarily involving the chlorination and fluorination of 3-picoline.[2][3][4]

1.1. Synthesis of Key Intermediates

The industrial production of 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine often starts from 3-picoline and proceeds through a trichloromethyl intermediate.

Experimental Protocol: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine from 2-Chloro-5-methylpyridine

This procedure is based on a patent describing the chlorination of a 2-chloro-5-methylpyridine derivative.[5]

-

Materials: 2-chloro-5-methylpyridine, o-dichlorobenzene, azobisisobutyronitrile (AIBN), chlorine gas.

-

Procedure:

-

To a reaction vessel, add 2-chloro-5-methylpyridine (15.6 g, 0.1 mol), azobisisobutyronitrile (0.1 g), and o-dichlorobenzene (50 mL).

-

Purge the vessel with nitrogen, then begin stirring and heat the mixture to 80 °C.

-

Stop the nitrogen flow and introduce chlorine gas while continuing to heat to 140 °C. Maintain a constant temperature and chlorine bubbling.

-

Add additional portions of AIBN (0.07 g) every 2 hours.

-

After 20 hours, stop heating and the chlorine flow. Purge the vessel with nitrogen for 1 hour to remove excess chlorine.

-

The reaction mixture can be distilled under reduced pressure to remove the solvent. The crude product is then purified by column chromatography on silica gel and recrystallization from ethanol to yield 2-chloro-5-(trichloromethyl)pyridine.

-

Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 2-Chloro-5-(trichloromethyl)pyridine

This procedure is based on a patent describing the fluorination of 2-chloro-5-(trichloromethyl)pyridine.[5]

-

Materials: 2-chloro-5-(trichloromethyl)pyridine, anhydrous potassium fluoride, cetyltrimethylammonium bromide (CTAB), dimethyl sulfoxide (DMSO).

-

Procedure:

-

In a reaction vessel, combine 2-chloro-5-(trichloromethyl)pyridine, anhydrous potassium fluoride (molar ratio of 1:2-2.4), and CTAB (6-10% of the mass of the starting material) in DMSO.

-

Heat the mixture to reflux with stirring for 5-7 hours.

-

Monitor the reaction progress by a suitable method (e.g., GC-MS).

-

Upon completion, the reaction mixture is worked up to isolate the 2-chloro-5-(trifluoromethyl)pyridine.

-

1.2. Cross-Coupling Reactions

Once the halogenated 5-(trifluoromethyl)pyridine intermediates are obtained, they can be further functionalized using a variety of palladium- or copper-catalyzed cross-coupling reactions.

1.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a halide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-(trifluoromethyl)pyridine with an Arylboronic Acid

This is a general procedure based on established methods for similar substrates.[6][7]

-

Materials: 2-chloro-5-(trifluoromethyl)pyridine (1.0 mmol), arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), 1,4-dioxane (4 mL), water (0.8 mL).

-

Procedure:

-

To an oven-dried reaction vial, add 2-chloro-5-(trifluoromethyl)pyridine, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

-

Evacuate and backfill the vial with an inert atmosphere (e.g., argon) three times.

-

Add degassed 1,4-dioxane and degassed water.

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

1.2.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds between an aryl halide and an amine.

1.2.3. Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.[1][8]

Experimental Protocol: Ullmann-type C-O Bond Formation

This is a general procedure for the copper-catalyzed coupling of an aryl halide with an alcohol.

-

Materials: 2-Chloro-5-(trifluoromethyl)pyridine (or other aryl halide), alcohol, copper(I) iodide (CuI), a suitable ligand (e.g., 1,10-phenanthroline), and a base (e.g., cesium carbonate or potassium phosphate).

-

Procedure:

-

In a reaction vessel under an inert atmosphere, combine the aryl halide, alcohol, CuI, ligand, and base in a suitable solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for several hours until the starting material is consumed (monitored by TLC or GC).

-

After cooling to room temperature, the reaction is quenched with aqueous ammonium chloride solution.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

-

Table 1: Comparison of Cross-Coupling Reactions for the Synthesis of 5-(Trifluoromethyl)pyridine Derivatives

| Coupling Reaction | Catalyst/Reagent | Substrates | Typical Yields | Key Features |

| Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₃PO₄ | Aryl/heteroaryl halides, boronic acids/esters | Good to Excellent | Wide functional group tolerance. |

| Buchwald-Hartwig | Pd₂(dba)₃, ligand (e.g., XPhos), base (e.g., Cs₂CO₃) | Aryl/heteroaryl halides, amines | Good to Excellent | Forms C-N bonds. |

| Ullmann Condensation | CuI, ligand, base | Aryl halides, alcohols, amines, thiols | Moderate to Good | Classic method, often requires higher temperatures.[1][9] |

Cyclocondensation Reactions

This approach involves the construction of the pyridine ring from acyclic precursors, where at least one of the building blocks contains a trifluoromethyl group.[2]

Experimental Protocol: Cyclocondensation for the Synthesis of a 5-(Trifluoromethyl)pyrimidine Derivative

This protocol describes the synthesis of a fused thiazolo[4,5-d]pyrimidine system.[10]

-

Materials: 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide (10 mmol), trifluoroacetic anhydride (20 mL).

-

Procedure:

-

A mixture of the thiazole-5-carboxamide and trifluoroacetic anhydride is heated at reflux with stirring for 4 hours.

-

The reaction mixture is allowed to stand at room temperature overnight.

-

The resulting precipitate is collected by filtration.

-

The solid is recrystallized from toluene to yield the 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[11][12]thiazolo[4,5-d]pyrimidin-7(6H)-one.

-

Direct C-H Trifluoromethylation

Recent advances in synthetic methodology have enabled the direct introduction of a trifluoromethyl group onto the pyridine ring. These methods are particularly valuable for late-stage functionalization in drug discovery.

Experimental Workflows

The synthesis of complex molecules containing the 5-(trifluoromethyl)pyridine moiety often involves multi-step sequences. The following diagrams illustrate typical experimental workflows.

Caption: Workflow for the synthesis of a 5-(trifluoromethyl)pyridine derivative via a key intermediate and subsequent cross-coupling.

Caption: A generalized multi-step workflow for the synthesis of a complex molecule incorporating a 5-(trifluoromethyl)pyridine building block.

Biological Signaling Pathways

Molecules containing the 5-(trifluoromethyl)pyridine moiety are often designed to interact with specific biological targets, thereby modulating their activity and downstream signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Several 5-(trifluoromethyl)pyridine-containing compounds have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. EGFR activation initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[13][14][15]

Caption: The EGFR signaling pathway and the point of inhibition by 5-(trifluoromethyl)pyridine-containing molecules.

Acetyl-CoA Carboxylase (ACCase) and Fatty Acid Synthesis

The herbicide fluazifop-butyl, which contains a 5-(trifluoromethyl)pyridine moiety, acts by inhibiting acetyl-CoA carboxylase (ACCase), a key enzyme in the fatty acid biosynthesis pathway in plants.[16] This inhibition disrupts the production of lipids essential for cell membrane formation, leading to plant death.[16][17][18]

Caption: Inhibition of fatty acid synthesis by fluazifop-butyl through the targeting of ACCase.

Chitin Biosynthesis in Insects

The insecticide chlorfluazuron, which also features a 5-(trifluoromethyl)pyridine structure, targets the biosynthesis of chitin in insects.[12] Chitin is a crucial component of the insect exoskeleton, and its inhibition prevents proper molting, leading to insect mortality.[11][19][20][21]

Caption: Disruption of insect molting by chlorfluazuron via inhibition of the chitin biosynthesis pathway.

References

- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. byjus.com [byjus.com]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Plant acetyl-CoA carboxylase: structure, biosynthesis, regulation, and gene manipulation for plant breeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Precursors for Fatty Acid Synthesis [biocyclopedia.com]

- 18. researchgate.net [researchgate.net]

- 19. Biosynthesis of Chitin | PPTX [slideshare.net]

- 20. researchgate.net [researchgate.net]

- 21. Chitin metabolism in insects: structure, function and regulation of chitin synthases and chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Role of Trifluoromethylpyridines in Agrochemical Synthesis with a Focus on Fluopicolide